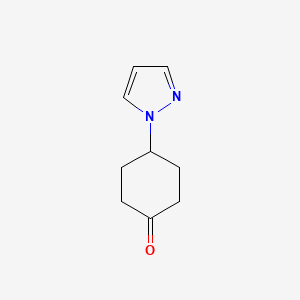![molecular formula C14H10BrF3N2O2 B1407875 Ácido 5-bromo-2-{[2-metil-3-(trifluorometil)fenil]amino}nicotínico CAS No. 75369-60-7](/img/structure/B1407875.png)
Ácido 5-bromo-2-{[2-metil-3-(trifluorometil)fenil]amino}nicotínico
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular formula of this compound is C14H10BrF3N2O2 . The molecular weight is 375.14 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Síntesis de Fármacos y Química Medicinal
Este compuesto sirve como intermediario clave en la síntesis de diversos agentes farmacéuticos. Su motivo estructural es común en moléculas que exhiben actividad biológica, lo que lo hace valioso para construir compuestos con posibles efectos terapéuticos. Por ejemplo, los derivados de este compuesto se han estudiado por sus actividades antitrombolíticas, donde muestran promesa en la interrupción de los coágulos sanguíneos .
Ciencia de Materiales y Tecnología de Cristales Líquidos
El grupo trifluorometil en este compuesto contribuye a las propiedades de cristal líquido de los materiales. Los investigadores han utilizado derivados de este compuesto en la síntesis de dopantes quirales para cristales líquidos, que son esenciales para la tecnología de visualización utilizada en monitores, televisores y teléfonos inteligentes .
Metodología de Síntesis Orgánica
En la síntesis orgánica, este compuesto se puede utilizar en reacciones de acoplamiento cruzado de Suzuki, un método poderoso para formar enlaces carbono-carbono. Esta aplicación es crucial para construir moléculas orgánicas complejas, incluidos polímeros y análogos de productos naturales .
Catálisis
La estructura del compuesto le permite actuar como ligando en sistemas catalíticos, particularmente en reacciones catalizadas por metales de transición. Esto puede conducir a avances en el desarrollo de catalizadores más eficientes y selectivos para procesos químicos industriales .
Investigación de la Inhibición de Biopelículas
La investigación sobre la inhibición de biopelículas es fundamental para abordar la resistencia bacteriana. Los derivados de este compuesto han mostrado potencial en la inhibición de la formación de biopelículas, que es un paso clave para combatir las infecciones bacterianas persistentes .
Estudios de Cinética y Mecanismos Químicos
El átomo de bromo en este compuesto lo convierte en un candidato para estudiar reacciones de bromación. Comprender la cinética y los mecanismos de tales reacciones es fundamental para el desarrollo de nuevos métodos sintéticos y para la optimización de los existentes .
Mecanismo De Acción
As a tyrosine kinase inhibitor, this compound likely works by blocking the action of enzymes called tyrosine kinases, which are involved in many cellular functions, including cell growth and division.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2/c1-7-10(14(16,17)18)3-2-4-11(7)20-12-9(13(21)22)5-8(15)6-19-12/h2-6H,1H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVZCCDJNSXPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=C(C=C(C=N2)Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

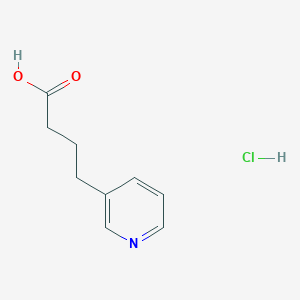
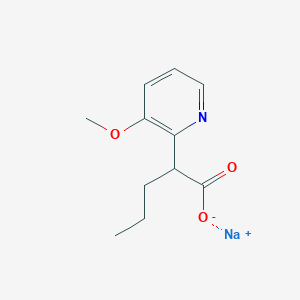

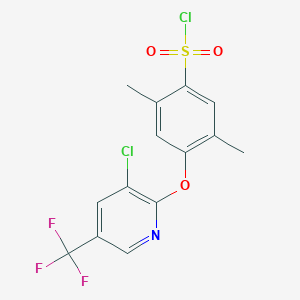
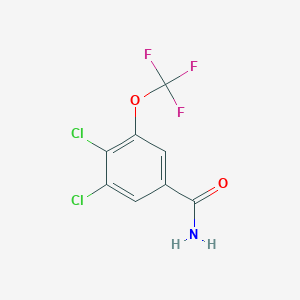
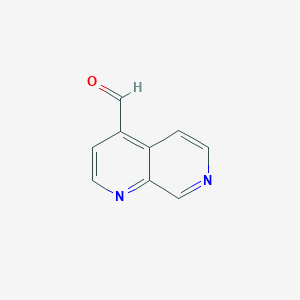
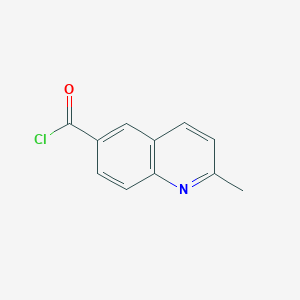


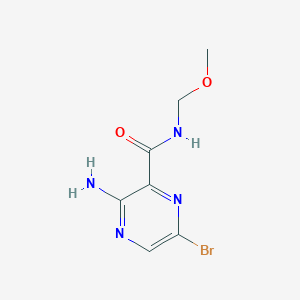
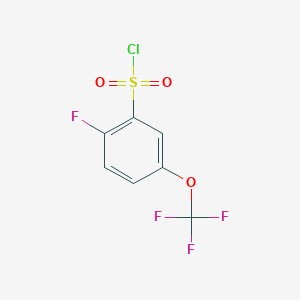
![4-Oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1407810.png)

